molecular formula C18H23ClSSn B14322842 ({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane CAS No. 112122-84-6

({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane

Cat. No.: B14322842
CAS No.: 112122-84-6
M. Wt: 425.6 g/mol
InChI Key: MKOVCUJGBVUUHI-UHFFFAOYSA-N
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Description

({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane is an organotin compound that features a stannane (tin) core bonded to a complex organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane typically involves the reaction of a stannane precursor with an appropriate organic halide. One common method is the reaction of trimethyltin chloride with 4-[1-chloro-2-(phenylsulfanyl)ethyl]benzyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Stille coupling reaction, the product would be a new carbon-carbon bond formed between the organic moiety of the stannane and another organic halide .

Mechanism of Action

The mechanism of action of ({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane involves its ability to participate in nucleophilic substitution and coupling reactions. The stannane moiety acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the electron-donating properties of the trimethylstannyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane is unique due to its complex structure, which includes both a phenylsulfanyl group and a chlorinated ethyl group.

Properties

CAS No.

112122-84-6

Molecular Formula

C18H23ClSSn

Molecular Weight

425.6 g/mol

IUPAC Name

[4-(1-chloro-2-phenylsulfanylethyl)phenyl]methyl-trimethylstannane

InChI

InChI=1S/C15H14ClS.3CH3.Sn/c1-12-7-9-13(10-8-12)15(16)11-17-14-5-3-2-4-6-14;;;;/h2-10,15H,1,11H2;3*1H3;

InChI Key

MKOVCUJGBVUUHI-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)CC1=CC=C(C=C1)C(CSC2=CC=CC=C2)Cl

Origin of Product

United States

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